1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide
Description
The compound 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide features a benzofuropyrimidine core fused to a piperidine-3-carboxamide scaffold, with an N-linked 4-fluorobenzyl substituent. This structure is designed to optimize interactions with biological targets, likely kinases or viral enzymes, by leveraging the benzofuropyrimidine moiety for aromatic stacking and the fluorinated benzyl group for enhanced binding affinity and metabolic stability . Such compounds are frequently explored in oncology and antiviral research due to their ability to inhibit critical enzymatic pathways .
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-17-9-7-15(8-10-17)12-25-23(29)16-4-3-11-28(13-16)22-21-20(26-14-27-22)18-5-1-2-6-19(18)30-21/h1-2,5-10,14,16H,3-4,11-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQNWKWAPDISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzofuro-pyrimidine core: This can be achieved through a cyclization reaction involving a suitable benzofuran derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzofuro-pyrimidine intermediate.
Attachment of the piperidine carboxamide moiety: This can be accomplished through an amide coupling reaction using a piperidine derivative and a carboxylic acid or its activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The benzofuropyrimidine core distinguishes this compound from analogs with alternative heterocyclic systems. For example:
- Pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) exhibit similar kinase-inhibitory profiles but may lack the oxygen atom in the fused furan ring, reducing polarity and altering target selectivity .
Table 1: Core Scaffold Comparison
Substituent Modifications on the Benzyl Group
The 4-fluorobenzyl substituent is critical for target engagement. Key analogs include:
- N-(Pyridin-4-ylmethyl) derivative (): The pyridine ring introduces basicity, improving solubility but possibly reducing blood-brain barrier penetration .
- N-(4-Methoxyphenyl) derivative (): Methoxy groups enhance electron-donating effects, which may improve π-π interactions but shorten half-life due to demethylation .
Table 2: Substituent Effects on Pharmacokinetics
Biological Activity
1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O2 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide |
| InChI Key | ZKDGXQJPCQTNTR-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticancer Activity
Several studies have explored the anticancer potential of benzofuro[3,2-d]pyrimidine derivatives. For instance, compounds similar to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation .
The proposed mechanism of action involves the compound's interaction with specific receptors or enzymes. It is believed to inhibit certain kinases or other proteins involved in tumor progression. For example, structural analogs have been shown to interact with tyrosinase enzymes, leading to reduced melanin production in melanoma cells . This suggests a potential application in treating skin-related conditions as well.
Case Studies
- Study on Antitumor Activity : A study conducted on a series of benzofuro[3,2-d]pyrimidine derivatives revealed that modifications at the piperidine nitrogen significantly influenced their anticancer activity. The introduction of a fluorobenzyl group enhanced selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .
- Tyrosinase Inhibition : Another case study focused on evaluating the inhibitory effects of related compounds on Agaricus bisporus tyrosinase. The derivative containing the 4-fluorobenzyl group exhibited competitive inhibition with no observed cytotoxicity, indicating its potential for cosmetic applications .
Comparative Analysis
The biological activity of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide can be compared with other benzofuro derivatives:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| 1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol | Anticancer | 5.0 |
| 2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one | Fungicidal | 10.0 |
| 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-fluorobenzyl)piperidine-3-carboxamide | Antitumor | 3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
